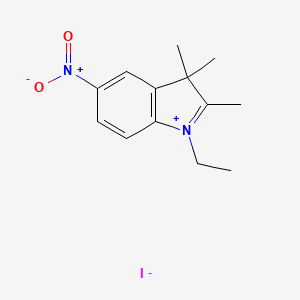
1-Ethyl-5-nitro-2,3,3-trimethylindolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide is a chemical compound with the molecular formula C13H17IN2O2 It is a derivative of indolium, characterized by the presence of an ethyl group, three methyl groups, a nitro group, and an iodide ion
Métodos De Preparación
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,3-trimethylindolenine, which is then subjected to further reactions.
Ethylation: The indolenine derivative is ethylated using ethyl iodide under basic conditions to introduce the ethyl group at the nitrogen atom.
Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the indolium ring.
Iodination: Finally, the compound is treated with iodine to form the iodide salt, resulting in the formation of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming complex structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halide salts, and aromatic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indolium-based dyes and pigments.
Biology: The compound’s derivatives are studied for their potential use as fluorescent probes in biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: Lacks the nitro group, resulting in different chemical and biological properties.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group, affecting its reactivity and applications.
3H-Indolium, 5-carboxy-1-ethyl-2,3,3-trimethyl-, iodide:
Propiedades
Fórmula molecular |
C13H17IN2O2 |
|---|---|
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
1-ethyl-2,3,3-trimethyl-5-nitroindol-1-ium;iodide |
InChI |
InChI=1S/C13H17N2O2.HI/c1-5-14-9(2)13(3,4)11-8-10(15(16)17)6-7-12(11)14;/h6-8H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LTYPGYUQDZOAAF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)
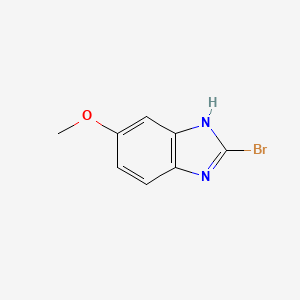
![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)
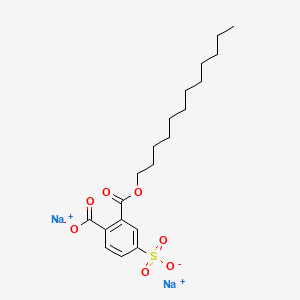
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
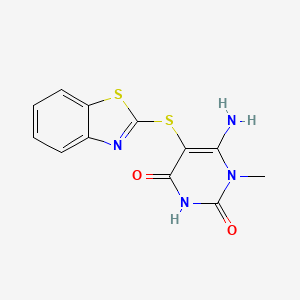
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)

![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
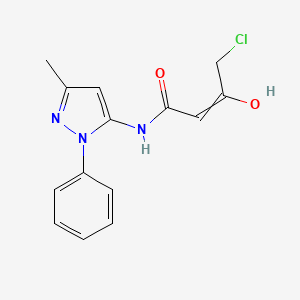
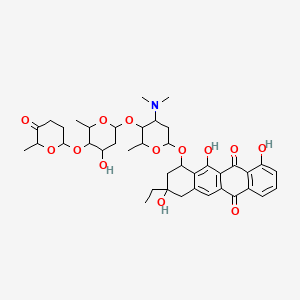
![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
